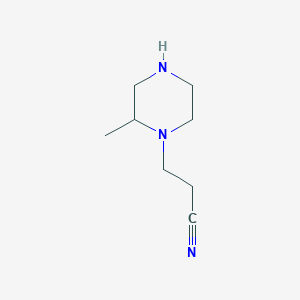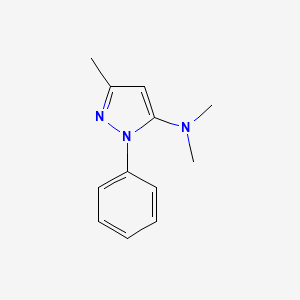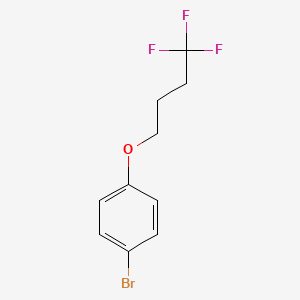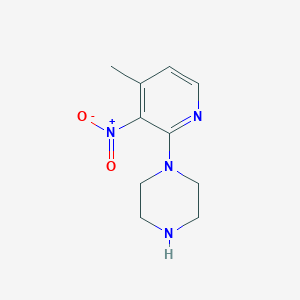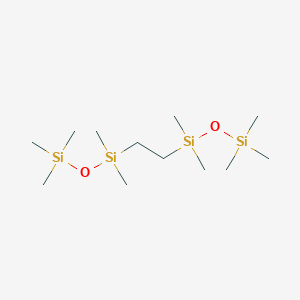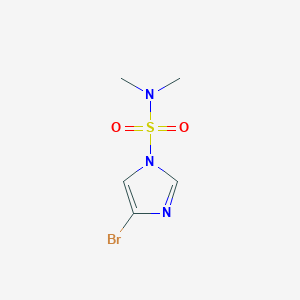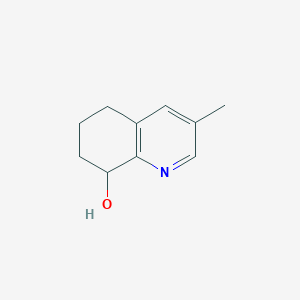
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol
Vue d'ensemble
Description
“3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” is a chemical compound with the molecular formula C10H13NO . It is a derivative of the parent compound “5,6,7,8-tetrahydroquinolin-8-ol”, which has the molecular formula C9H11NO .
Synthesis Analysis
While specific synthesis methods for “3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” were not found, there are general methods for synthesizing tetrahydroquinolines. For instance, reactions of the 8-lithio-derivative of 5,6,7,8-tetrahydroquinolines with trimethylsilyl isocyanate and isothiocyanate, followed by mild hydrolysis, provide a convenient one-step synthesis of 5,6,7,8-tetrahydroquinoline-8-carboxamides and thio-carboxamides respectively .Molecular Structure Analysis
The molecular structure of “3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” can be represented by the SMILES string “OC1CCCc2cccnc12” and the InChI key "YCQHYOBSOVFBEB-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol” include its molecular weight of 163.22 . It is a solid at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry Applications
A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, including compounds related to 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol, were synthesized and evaluated for their antiproliferative activity against various human cancer and non-cancer cell lines. The study identified compounds with significant inhibitory effects, indicating potential therapeutic applications in cancer treatment. The most active compound demonstrated the ability to influence cell cycle phases and induce mitochondrial membrane depolarization and cellular reactive oxygen species (ROS) production in ovarian carcinoma cells, highlighting its potential in cancer research and therapy (Facchetti et al., 2020).
Organic Synthesis Applications
Enantiomerically pure derivatives of 5,6,7,8-tetrahydroquinolin-8-ol were prepared through lipase-catalyzed kinetic acetylation, showcasing the compound's versatility in organic synthesis. These enantiomerically pure compounds were further functionalized to produce various substituted products, highlighting the compound's utility in synthesizing complex organic molecules with potential pharmacological activities (Uenishi & Hamada, 2002).
Material Science Applications
Novel ligands derived from 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol were synthesized and their metal complexes were prepared and investigated for their antimicrobial activities. These compounds showed promising results against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents. The comprehensive study on these compounds includes physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques, providing a foundation for further research in material science and antimicrobial agent development (Patel & Patel, 2017).
Propriétés
IUPAC Name |
3-methyl-5,6,7,8-tetrahydroquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h5-6,9,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFBPXUKVACXFAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CCC2)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00493892 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol | |
CAS RN |
62230-64-2 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydroquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00493892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)
